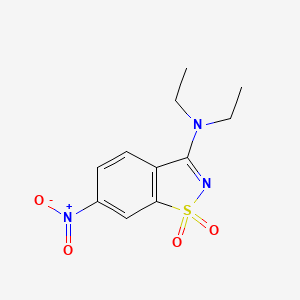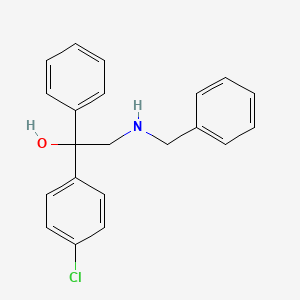
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used in the treatment of various cardiovascular diseases such as hypertension, angina, and arrhythmia. In
Mecanismo De Acción
The mechanism of action of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves its binding to the beta-adrenergic receptors in the heart and blood vessels, thereby blocking the effects of adrenaline and noradrenaline. This results in a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases. Additionally, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of plasma glucose and triglycerides, which may be beneficial in the treatment of diabetes and obesity. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol in lab experiments include its potent beta-adrenergic receptor blocking activity, which can effectively reduce heart rate and blood pressure. Additionally, this compound has been extensively studied for its therapeutic potential in the treatment of cardiovascular diseases, anxiety, and depression. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, which may limit its use in certain experimental models.
Direcciones Futuras
There are several future directions for the research on 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol. One potential direction is to investigate its potential use in the treatment of other diseases such as diabetes and obesity, as it has been shown to have beneficial effects on glucose and lipid metabolism. Additionally, further studies are needed to elucidate the mechanisms underlying its anxiolytic and antidepressant-like effects. Another potential direction is to investigate the use of this compound in combination with other drugs for the treatment of cardiovascular diseases, as it may have synergistic effects with other beta-adrenergic receptor antagonists. Finally, more studies are needed to assess the safety and efficacy of this compound in clinical trials, in order to determine its potential use in human medicine.
Conclusion
In conclusion, 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol is a chemical compound that has significant potential in the treatment of various cardiovascular diseases, anxiety, and depression. Its potent beta-adrenergic receptor blocking activity, anxiolytic and antidepressant-like effects, and beneficial effects on glucose and lipid metabolism make it a promising candidate for further research and development. However, more studies are needed to elucidate its mechanisms of action, assess its safety and efficacy, and determine its potential use in human medicine.
Métodos De Síntesis
The synthesis of 2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol involves the reaction of 4-chloroacetophenone with benzylamine in the presence of sodium borohydride and acetic acid. The resulting product is then subjected to a reductive amination reaction with 1-phenylethanol in the presence of sodium cyanoborohydride to yield the final product.
Aplicaciones Científicas De Investigación
2-(Benzylamino)-1-(4-chlorophenyl)-1-phenylethanol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been shown to have a potent beta-adrenergic receptor blocking activity, which can effectively reduce the heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
2-(benzylamino)-1-(4-chlorophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQIGMCVUWHUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]benzamide](/img/structure/B4888503.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
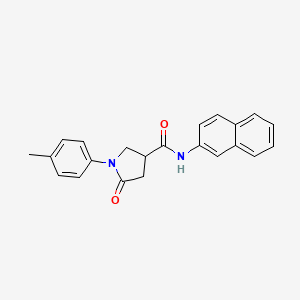
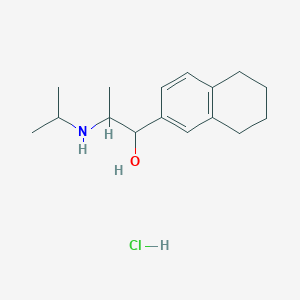
![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
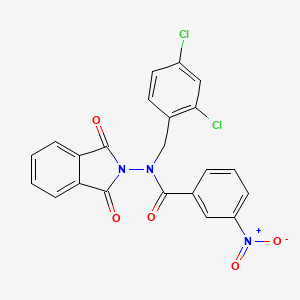
![1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
![N-{4-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methoxybenzamide](/img/structure/B4888558.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4888559.png)
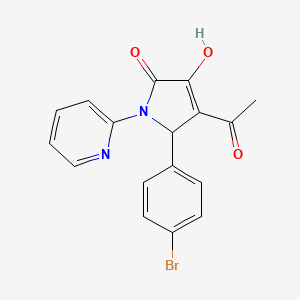
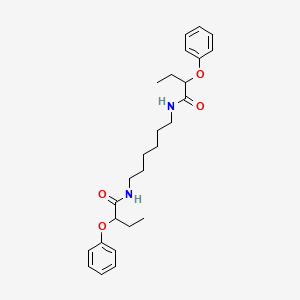
![9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B4888581.png)
